![molecular formula C19H21FN4O3 B064324 Ecenofloxacin CAS No. 162301-05-5](/img/structure/B64324.png)
Ecenofloxacin
描述
依诺沙星是一种新型的氟喹诺酮类抗菌化合物,对革兰氏阳性菌、革兰氏阴性菌和厌氧菌具有强效活性 。它以其广谱抗菌特性而闻名,并应用于各种科学和医疗领域。
准备方法
依诺沙星可以通过几种密切相关的合成方法合成 。一种常见的合成路线涉及 β-丙氨酸用甲苯磺酰氯和氢氧化钠在水中酰化,生成相应的甲苯磺酸酯。然后将该中间体用亚硫酰氯和乙醇酯化,得到乙酯。酯的酰胺基团用 2-甲基烯丙基氯在乙腈中使用碘化钾、碳酸钾和四丁基碘化铵进行烷基化。将得到的烷基化磺酰胺用亚硫酰氯在二氯甲烷中与吡咯烷缩合,形成酰化吡咯烷。该中间体用三氟甲磺酸酐和可乐丁在二氯甲烷中环化,得到外消旋顺式-1-甲基-3-(对甲苯磺酰基)-3-氮杂双环[3.2.0]庚烷-6-酮,该酮用羟胺在吡啶中转化为相应的肟。用硼氢化钠和氯化镍还原肟,得到外消旋胺,然后对其进行光学拆分,得到纯异构体。 用浓氢溴酸消除甲苯磺酰基,然后通过将胺与 7-氯-1-环丙基-6-氟-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸在乙腈中使用 1,8-二氮杂双环[5.4.0]十一碳-7-烯和盐酸缩合,得到最终产物 .
化学反应分析
依诺沙星会发生各种化学反应,包括氧化、还原和取代反应 。这些反应中常用的试剂包括亚硫酰氯、硼氢化钠、氯化镍和三氟甲磺酸酐。 这些反应产生的主要产物包括甲苯磺酸酯、酯、磺酰胺和胺等中间体 .
科学研究应用
Antibacterial Efficacy
Ecenofloxacin exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This action leads to bactericidal effects, making it effective in treating infections caused by:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella spp.
Table 1: Antibacterial Spectrum of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Clinical Application |
---|---|---|
Escherichia coli | ≤ 0.25 µg/mL | Urinary tract infections |
Staphylococcus aureus | 0.5 - 2 µg/mL | Skin and soft tissue infections |
Pseudomonas aeruginosa | 1 - 4 µg/mL | Respiratory tract infections |
Salmonella spp. | 0.06 - 0.25 µg/mL | Gastrointestinal infections |
Veterinary Medicine Applications
This compound is predominantly used in veterinary settings for the treatment of bacterial infections in livestock and pets. Its applications include:
- Cattle : Effective against bovine respiratory disease caused by Mannheimia haemolytica.
- Poultry : Used to treat colibacteriosis and salmonellosis, demonstrating a reduction in mortality rates among infected birds.
- Canines and Felines : Administered for urinary tract infections and skin infections, showing high recovery rates in treated animals.
Case Study: Efficacy in Cattle
A study demonstrated that administering this compound at a dose of 7.5 mg/kg subcutaneously significantly reduced morbidity associated with bovine respiratory disease, with recovery rates exceeding 80% in treated groups.
Pharmacokinetics and Safety Profile
This compound has been noted for its favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. Studies indicate that it achieves therapeutic concentrations in various tissues, making it suitable for treating systemic infections.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Approximately 70% |
Half-life | 6-8 hours |
Volume of Distribution | 1-2 L/kg |
Resistance Patterns
The emergence of antibiotic resistance is a critical concern in veterinary medicine. Research indicates that while this compound is effective against many pathogens, resistance can develop through misuse or overuse in agricultural settings. Monitoring resistance patterns is essential to maintain its efficacy.
Environmental Impact
Studies have shown that this compound can affect non-target bacterial communities in the environment, particularly in aquatic ecosystems where runoff may introduce the antibiotic into water bodies. This raises concerns about ecological balance and the potential impact on microbial diversity.
作用机制
依诺沙星通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用 。这些酶对于细菌 DNA 的超螺旋和解螺旋至关重要,这对于 DNA 复制和转录是必要的。 通过抑制这些酶,依诺沙星阻止细菌 DNA 复制,导致细胞死亡 .
相似化合物的比较
生物活性
Ecenofloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.
This compound's antibacterial activity is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the active sites of these enzymes, this compound prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.
Key Features:
- Targets : DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).
- Action : Formation of a stable complex with the enzyme-DNA complex, inhibiting DNA replication.
- Effect : Bactericidal at high concentrations; bacteriostatic at lower concentrations.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties that enhance its efficacy:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution (>1 L/kg), indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its antibacterial action.
Parameter | Value |
---|---|
Oral Bioavailability | ~70% |
Peak Plasma Concentration (Cmax) | 2-4 hours post-administration |
Half-life | 6-8 hours |
Case Studies
-
Treatment of Respiratory Infections in Cattle :
A study involving 110 cattle showed that this compound significantly improved recovery rates from shipping fever pneumonia. Cattle treated with 5 mg/kg demonstrated complete clinical recovery within three days, highlighting its effectiveness against Pasteurella species. -
Aquaculture Applications :
In a trial with Oreochromis niloticus, this compound was administered at doses of 10 and 20 mg/kg body weight. The results indicated a marked reduction in mortality rates due to infections caused by Pseudomonas aeruginosa and Enterococcus faecalis, showcasing its potential in aquaculture settings.
Resistance Considerations
While this compound is effective against many bacterial strains, resistance development is a concern. Studies indicate that high dosages can lead to the selection of resistant strains, necessitating careful dosage management to minimize this risk.
Dosage (mg/kg) | Bacterial Strain | Outcome |
---|---|---|
100 | Salmonella Typhimurium | Complete eradication |
4 | Salmonella Typhimurium | Reduced susceptibility |
0.1 | Salmonella Typhimurium | No significant effect |
属性
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
Record name | Ecenofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECENOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。